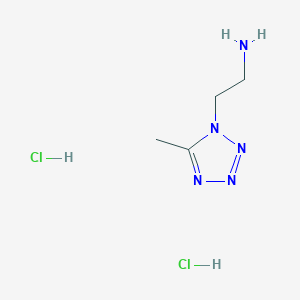

2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride is a derivative of tetrazole, a class of heterocyclic compounds with a nitrogen-rich core. Tetrazoles are known for their energetic properties and potential applications in materials science, particularly as precursors for energetic materials. The presence of a methyl group and an ethan-1-amine moiety in the compound suggests potential reactivity and utility in various chemical transformations.

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached through various methods. For instance, the synthesis of related compounds such as 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves the use of NMR, IR, DSC, and X-ray crystallography for characterization . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes could be employed, such as the condensation of appropriate precursors or the treatment of metallated intermediates .

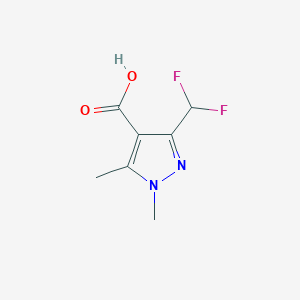

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which can exhibit different tautomeric forms, such as 1H and 2H. The structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, a related compound, was determined to belong to the orthorhombic space group with specific lattice parameters and exhibited intermolecular hydrogen bonding and π-interactions . These structural features are likely to be relevant to the analysis of this compound as well.

Chemical Reactions Analysis

Tetrazole derivatives participate in various chemical reactions due to their reactivity. For example, chloro-substituted imidazolidines, which share structural similarities with tetrazoles, can react with sodium cyanide to form nitriles and undergo oxidation to form vinyl nitroxides . The photochemistry of methyl-substituted 5-aminotetrazoles reveals different reaction pathways depending on the position of the methyl group, leading to the formation of intermediates like diazirine and amino cyanamide . These findings suggest that this compound could also exhibit interesting reactivity under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine has been characterized to have an orthorhombic crystal structure with significant density and sensitivity to impact and friction . These properties are indicative of the energetic nature of tetrazole compounds. While the exact properties of this compound are not provided, it can be inferred that it may also possess similar energetic characteristics and sensitivities.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

The chemical compound of interest is related to a range of synthetic routes and structural analyses in heterocyclic chemistry. For example, the reaction of chloral with substituted anilines leading to the formation of various substituted compounds showcases the compound's relevance in synthesizing novel heterocyclic structures. These synthetic pathways offer insights into the conformation and potential applications of related compounds in material science, pharmaceuticals, and chemical research (Issac & Tierney, 1996).

Tautomerism and Decomposition of Amino-tetrazoles

The compound is closely related to the study of amino-tetrazoles, which undergo tautomerism and decomposition, illustrating its importance in understanding reaction mechanisms and stability of tetrazole derivatives. This research is crucial for the development of energetic materials and provides foundational knowledge for creating more stable compounds with potential applications in propellants or explosives (Zheng Hui-hui, 2009).

Neuroprotective and Antidepressant-Like Activity

Furthermore, derivatives of tetrahydroisoquinoline, which share a structural motif with the compound , have been studied for their neuroprotective, antiaddictive, and antidepressant-like activities in animal models. This highlights the compound's potential or related compounds' potential in contributing to the development of treatments for central nervous system disorders, showcasing the broad therapeutic applications of this chemical class (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

High Energy Density Materials (HEDM)

In the field of energetic materials, compounds containing the tetrazole ring are of significant interest due to their high nitrogen content, offering prospects for high energy density materials (HEDMs). The study of azine energetic compounds, including tetrazines, provides valuable information on synthesizing and characterizing materials with potential applications in propellants, explosives, and gas generators. This research underscores the importance of such compounds in advancing materials science and engineering for defense and aerospace applications (Yongjin & Shuhong, 2019).

Mecanismo De Acción

Target of Action

It is mentioned that this compound is a derivative of aminotetrazole . Aminotetrazole derivatives are known to be used in the production of chromone and thiazinone carboxylic tetrazole class of anti-asthmatic drugs . This suggests that the compound may target certain receptors or enzymes involved in the pathophysiology of asthma.

Mode of Action

Given its potential use in the production of anti-asthmatic drugs , it can be inferred that it may interact with its targets to modulate the biochemical pathways involved in the inflammatory response in asthma.

Biochemical Pathways

Anti-asthmatic drugs generally work by inhibiting the release of inflammatory mediators, blocking the action of inflammatory cells, or relaxing the smooth muscles of the airways . Therefore, this compound may affect similar pathways.

Result of Action

As a potential component of anti-asthmatic drugs , it may contribute to the reduction of inflammation and relaxation of airway smooth muscles, thereby alleviating the symptoms of asthma.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-methyltetrazol-1-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.2ClH/c1-4-6-7-8-9(4)3-2-5;;/h2-3,5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLSHUALERKMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1311318-17-8 |

Source

|

| Record name | 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)